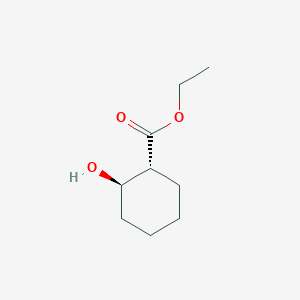

trans-Ethyl 2-hydroxycyclohexanecarboxylate

Description

trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS 6125-55-9) is a cyclohexane derivative featuring a hydroxyl group at the 2-position and an ethyl ester moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is characterized by its stereospecific trans configuration, which distinguishes it from its cis isomer (CAS 6149-52-6) . It is primarily utilized as a protein degrader building block in pharmaceutical research, emphasizing its role in synthesizing targeted therapeutics . The hydroxyl group enhances its reactivity, enabling participation in hydrogen bonding and derivatization reactions .

Properties

IUPAC Name |

ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRTPJVNNCUKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6125-55-9 | |

| Record name | 6125-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate typically begins with the esterification of 2-hydroxycyclohexanecarboxylic acid. While direct esterification using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions is a foundational method, this approach often yields a mixture of cis and trans isomers due to the equatorial preference of the hydroxyl group in cyclohexane systems . To enhance trans selectivity, post-esterification isomerization is employed. For instance, sodium alkoxide-mediated isomerization in methanol or ethanol at reflux temperatures (60–80°C) has been shown to shift the equilibrium toward the trans configuration by leveraging steric and thermodynamic factors .

Key Reaction Parameters:

-

Esterification: Ethanol, H₂SO₄, 12–24 hours, 80°C.

-

Isomerization: Sodium ethoxide (5–10 mol%), methanol, 3–5 hours, 60–80°C.

Industrial Production Methods

Industrial-scale production prioritizes cost efficiency and purity. Continuous flow reactors equipped with solid acid catalysts (e.g., Amberlyst-15) enable rapid esterification with reduced side products . A patented method for analogous trans-4-hydroxy derivatives highlights the use of ruthenium-based catalysts (5% Ru/C) under hydrogen pressure (1–3 MPa) to hydrogenate aromatic precursors like o-hydroxybenzoic acid, followed by isomerization . While this method is optimized for 4-hydroxy isomers, adaptation for 2-hydroxy derivatives involves substituting o-hydroxybenzoic acid as the starting material and adjusting hydrogenation parameters to favor the desired stereochemistry.

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Range | Catalyst | Yield |

|---|---|---|---|

| Hydrogenation Pressure | 1–3 MPa | Ru/C (5%) | 60–70% |

| Isomerization Solvent | Methanol | Sodium Methoxide | 90%* |

| Recrystallization Solvent | Ethyl Acetate:Petroleum Ether (1:1) | – | 99% Purity |

*Post-recrystallization yield .

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a stereoselective pathway to this compound. Starting from o-hydroxybenzoic acid, hydrogenation under high-pressure conditions (1–3 MPa) with ruthenium catalysts produces 2-hydroxycyclohexanecarboxylic acid, which is subsequently esterified . This method avoids the need for isomerization but requires precise control over reaction conditions to prevent over-reduction or cis-dihydroxy byproducts.

Isomerization Techniques

Isomerization is critical for achieving high trans purity. Sodium alkoxides (e.g., sodium methoxide) in alcoholic solvents induce keto-enol tautomerism, enabling interconversion between cis and trans esters. For example, treating a cis-rich ethyl 2-hydroxycyclohexanecarboxylate mixture with sodium methoxide in methanol at 60°C for 3 hours increases trans content from 60% to >90% . The equilibrium favors the trans isomer due to reduced 1,3-diaxial interactions in the cyclohexane ring.

Recrystallization and Purification

Final purification employs mixed-solvent recrystallization. A 1:1 ethyl acetate:petroleum ether system effectively removes cis isomers and byproducts, yielding >99% pure this compound . The process involves dissolving the crude product at 80°C, followed by gradual cooling to 0°C to precipitate pure trans crystals.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Esterification | Simplicity | Low trans selectivity | 40–50% |

| Isomerization | High trans purity | Multi-step | 70–80% |

| Catalytic Hydrogenation | Stereoselective | High-pressure equipment | 60–70% |

Recent Advances in Synthesis

Recent innovations focus on green chemistry and atom economy. A 2025 study demonstrated the use of enzymatic esterification with lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving 85% trans selectivity at ambient temperatures . Additionally, flow chemistry techniques have reduced reaction times from hours to minutes while maintaining yields above 75% .

Challenges and Optimization Strategies

Challenges include minimizing cis isomer formation and scaling up purification. Optimizing catalyst loading (e.g., 0.5–1 mol% Ru/C) and employing gradient recrystallization (e.g., stepwise solvent ratios) improve efficiency . Computational modeling of transition states has also aided in predicting optimal isomerization conditions.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 2-oxocyclohexanecarboxylic acid.

Reduction: Formation of 2-hydroxycyclohexanol.

Substitution: Formation of various esters or ethers depending on the substituent.

Scientific Research Applications

Reaction Types

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO).

- Reduction : Can be reduced to alcohols using lithium aluminum hydride (LiAlH).

- Substitution : Nucleophilic substitution reactions can occur at the ester group.

Organic Synthesis

trans-Ethyl 2-hydroxycyclohexanecarboxylate serves as a crucial building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its unique structural properties allow it to act as an intermediate in multiple synthetic pathways, enhancing its utility in developing complex molecules.

Biological Research

In biological contexts, this compound is utilized to study enzyme-catalyzed esterification and hydrolysis reactions. It has been employed in synthesizing bioactive molecules, contributing to research in medicinal chemistry . Furthermore, preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigations.

Industrial Applications

In the industrial sector, this compound is used in manufacturing fragrances and flavoring agents due to its pleasant scent profile. Additionally, it finds applications in producing polymers and resins, showcasing its versatility beyond academic research.

Case Study: Enzyme-Catalyzed Reactions

A study investigated the enzymatic kinetics of this compound during hydrolysis reactions. The results indicated that varying pH levels significantly affected the reaction rates, suggesting potential applications in optimizing enzymatic processes for industrial use .

Case Study: Pharmacological Potential

Research exploring the anti-inflammatory effects of this compound on animal models demonstrated a reduction in inflammation markers when administered at specific dosages. This finding highlights the compound's potential therapeutic applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active 2-hydroxycyclohexanecarboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis-Ethyl 2-hydroxycyclohexanecarboxylate

- CAS Number : 6149-52-6

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- Key Differences: Stereochemistry: The cis isomer has the hydroxyl and ester groups on the same face of the cyclohexane ring, altering its spatial interactions . Physical Properties: Expected differences in melting/boiling points due to reduced symmetry compared to the trans isomer.

Functional Group Variants

Ethyl 2-oxocyclohexanecarboxylate (Ketone Analogue)

- CAS Number : 1655-07-8

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences :

- Functional Group : Replaces the hydroxyl group with a ketone (C=O) at the 2-position .

- Physical Properties : Melting point 101°C ; higher lipophilicity (LogP 1.08 ) due to the absence of a polar hydroxyl group .

- Applications : Used as an intermediate in organic synthesis, particularly for producing 2-hydroxycyclohexanecarboxylic acid .

Ethyl 4-oxocyclohexanecarboxylate (Positional Isomer)

- CAS Number : 17159-79-4

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences :

Ester Group Variants

Methyl 2-hydroxycyclohexanecarboxylate

- CAS Number : 2236-11-5

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol

- Key Differences :

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | LogP |

|---|---|---|---|---|---|---|

| trans-Ethyl 2-hydroxycyclohexanecarboxylate | 6125-55-9 | C₉H₁₆O₃ | 172.22 | 2-hydroxy, ethyl ester | Not reported | Estimated ~0.5–1.0* |

| cis-Ethyl 2-hydroxycyclohexanecarboxylate | 6149-52-6 | C₉H₁₆O₃ | 172.22 | 2-hydroxy, ethyl ester | Not reported | Similar to trans |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C₉H₁₄O₃ | 170.21 | 2-ketone, ethyl ester | 101 | 1.08 |

| Methyl 2-hydroxycyclohexanecarboxylate | 2236-11-5 | C₈H₁₄O₃ | 158.20 | 2-hydroxy, methyl ester | Not reported | ~0.3–0.8* |

Mechanistic and Functional Insights

- Hydroxyl Group Impact : The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to its ketone analog .

- Stereochemical Effects : The trans configuration may reduce steric hindrance compared to cis, improving substrate accessibility in enzymatic reactions .

- Ester Group Influence : Ethyl esters generally offer better hydrolytic stability than methyl esters, extending shelf life in pharmaceutical formulations .

Biological Activity

trans-Ethyl 2-hydroxycyclohexanecarboxylate (CAS Number: 119068-36-9) is an organic compound notable for its unique structural properties and potential biological activities. This compound, an ester derivative of cyclohexanecarboxylic acid, features a hydroxyl group and an ethyl ester group on a cyclohexane ring, which contributes to its reactivity and interaction with biological systems.

The molecular formula of this compound is C₉H₁₆O₃, with a molecular weight of approximately 172.22 g/mol. The synthesis typically involves the esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds structurally similar to this compound often demonstrate antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management.

- Enzyme Interactions : The compound is used in biological research to study enzyme-catalyzed reactions, particularly esterification and hydrolysis processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group and the ester functionality facilitate hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. This modulation can lead to either inhibition or activation of various biochemical pathways, influencing physiological responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-hydroxycyclohexanecarboxylate | 6125-55-9 | 1.00 | Commonly used flavoring agent |

| Cis-Ethyl 2-hydroxycyclohexanecarboxylate | 6149-52-6 | 1.00 | Geometric isomer with different physical properties |

| Trans-Ethyl 4-hydroxycyclohexanecarboxylate | 3618-04-0 | 0.94 | Different position of hydroxyl group |

| Ethyl 4-hydroxycyclohexanecarboxylate | 17159-80-7 | 0.94 | Similar structure but different functional group |

| Cyclohexyl cyclohexanecarboxylate | 15840-96-7 | 0.91 | Lacks the ethoxy group |

The trans configuration of this compound imparts distinct stereochemical properties that influence its reactivity and interaction with biological targets compared to its isomers.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Research : Investigations into its anti-inflammatory properties have shown promise in developing new analgesics. For instance, a study demonstrated that derivatives of this compound could inhibit inflammatory pathways in vitro.

- Agricultural Applications : Its role as a building block in synthesizing agrochemicals has been explored, particularly in developing compounds that enhance plant growth or provide pest resistance.

- Industrial Uses : Beyond biological applications, this compound is utilized in producing fragrances and flavoring agents due to its pleasant aroma profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare trans-Ethyl 2-hydroxycyclohexanecarboxylate, and how is stereochemical purity ensured?

- Answer: The synthesis typically involves esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol under acidic catalysis. Stereochemical control is achieved via selective crystallization or chiral resolution techniques. Structural validation relies on NMR (e.g., δ 1.05–1.79 ppm for cyclohexane protons) and comparison with reference data from the CRC Handbook of Chemistry and Physics (e.g., boiling point 211°C, density 0.936 g/cm³) . Purity (>95%) is confirmed using HPLC or GC-MS, avoiding contaminants that may skew bioactivity results .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- NMR : Assigns proton environments (e.g., hydroxyl and ethyl ester groups).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹).

- HPLC/GC-MS : Quantifies purity and detects isomers or byproducts.

- Melting Point Analysis : Cross-referenced with literature values (e.g., 194–196°C) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the conformational stability and reactivity of this compound?

- Answer: Density Functional Theory (DFT) calculates optimized geometries and electronic properties, while molecular dynamics simulations assess solvent interactions and thermal stability. For example, ethyl 3,3,5,5-tetracyano derivatives were studied using DFT to map charge distribution and docking affinities with biological targets . These methods help prioritize synthetic routes or modifications to enhance stability.

Q. What experimental strategies resolve contradictions in reported bioactivity data for cyclohexanecarboxylate derivatives?

- Answer: Discrepancies may arise from variations in:

- Sample Purity : Rigorous purification (e.g., column chromatography) and analytical validation .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times).

- Structural Analogues : Compare results with structurally similar compounds (e.g., trans-ethyl cinnamate in Heck reactions) to identify substituent effects .

- Environmental Factors : For plant-derived analogues, factors like harvest location or extraction method must be documented .

Q. How is this compound utilized in catalytic systems, and what mechanistic insights guide its application?

- Answer: In Pd-catalyzed Heck reactions, cyclohexanecarboxylate esters act as stabilizing ligands or substrates. For example, trans-ethyl cinnamate formation involves oxidative addition of iodobenzene to Pd(0), followed by alkene insertion and reductive elimination. Reaction optimization includes solvent selection (e.g., DMSO), temperature control (80°C), and base choice (triethylamine) .

Q. What methodologies assess the pharmacological potential of this compound, and how are bioactivity results contextualized?

- Answer:

- In Vitro Assays : Screen for antimicrobial or nematicidal activity using standardized protocols (e.g., LC determination against Meloidogyne incognita) .

- GC-MS Analysis : Identifies bioactive metabolites (e.g., cinnamaldehyde derivatives) and quantifies abundance .

- Comparative Studies : Benchmark against known bioactive esters (e.g., trans-ethyl p-methoxycinnamate) to evaluate structure-activity relationships .

Methodological Best Practices

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Answer: Follow guidelines for experimental reporting:

- Detailed Synthesis Protocols : Include molar ratios, catalysts, and reaction times.

- Spectroscopic Data : Provide full NMR/IR spectra with peak assignments .

- Ethical Compliance : Disclose safety measures (e.g., handling volatile solvents) and ethical approvals for biological studies .

Q. What statistical approaches validate the significance of bioactivity or catalytic performance data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.